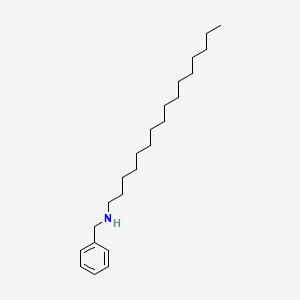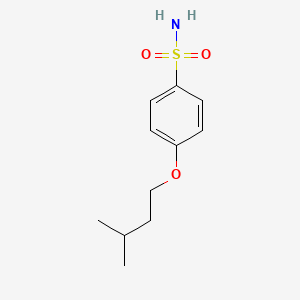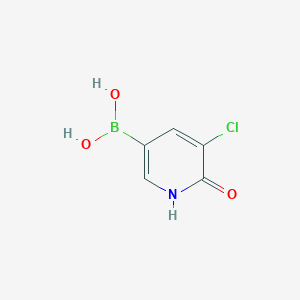
2-(3-chlorophenyl)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chlorophenyl)pyrrole typically involves the reaction of 3-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where the aldehyde and pyrrole undergo cyclization to form the desired product. The reaction conditions often include heating the mixture under reflux with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents such as sulfuryl chloride (SO2Cl2) are employed.
Major Products:
Oxidation: Pyrrole-2,5-diones
Reduction: Amino derivatives
Substitution: Halogenated pyrrole derivatives
Scientific Research Applications
2-(3-Chlorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Pyrrole: The parent compound, which lacks the 3-chlorophenyl substitution.
2-Phenylpyrrole: Similar structure but with a phenyl group instead of a 3-chlorophenyl group.
3-Chloropyridine: Contains a pyridine ring with a 3-chlorophenyl group.
Uniqueness: 2-(3-Chlorophenyl)pyrrole is unique due to the presence of both the pyrrole ring and the 3-chlorophenyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
115464-89-6 |
|---|---|
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H8ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |
InChI Key |
HOXQAKYIVLKWTB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CN2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, [[[2-(chloromethyl)-2-propenyl]oxy]methyl]-](/img/structure/B3045792.png)





![3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]propanoic Acid](/img/structure/B3045804.png)



![4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3045809.png)


